N-(-3-Acetylthiopropyl)phthalimide
Overview
Description
- Phthalimide is an organic compound with the formula C<sub>6</sub>H<sub>4</sub>(CO)<sub>2</sub>NH .
- It is the imide derivative of phthalic anhydride .
- It appears as a sublimable white solid that is slightly soluble in water , but more so upon addition of base.
- Phthalimides are privileged structural motifs frequently found in natural products, pharmaceuticals, and organic materials.
Synthesis Analysis
- The most common strategy for synthesizing phthalimides involves the condensation of phthalic acids/anhydrides with primary amines .
- However, the target-oriented synthesis of functionalized phthalimides has presented challenges.
- Recent strategies include:
- Carbonylative cyclization of aromatic amides
- Carbonylative cyclization of o-dihaloarenes/o-haloarenes
- Cyclization of isocyanate/isocyanide with arenes
- Cyclization involving maleimides
- Miscellaneous synthesis
- These methods often use readily available starting materials, cheap catalysts, and are environmentally benign.
Molecular Structure Analysis
- Phthalimide has the following structure: !Phthalimide Structure
- It is slightly acidic due to resonance stabilization of its conjugate base.
- Bromine can act as an electrophile, and sodium hydroxide is a good base.
Chemical Reactions Analysis
- Gabriel Synthesis : N-alkylation of phthalimide followed by hydrolysis.
- Passerini Reaction : Activation of the aldehyde by the acidic NH group of phthalimide, followed by nucleophilic attack of the isocyanide to the aldehyde carbonyl group.
Physical And Chemical Properties Analysis
- Phthalimide is a sublimable white solid .
- It is slightly soluble in water , but more so upon addition of base.
- It is used as a precursor to other organic compounds as a masked source of ammonia.
Scientific Research Applications
Organic Synthesis
N-(-3-Acetylthiopropyl)phthalimide and related phthalimides are significant in organic chemistry, particularly for synthesizing CF3S-containing molecules. These molecules have applications in pharmaceutical and agrochemical research due to their biological activity. A method involving N-(trifluoromethylthio)phthalimide demonstrates its potential in creating biologically active agents under mild reaction conditions, emphasizing its utility in organic synthesis (Pluta, Nikolaienko, & Rueping, 2014).
Photodecarboxylation in Green Chemistry
Phthalimides, including derivatives like N-Acetoxyphthalimides, are known for efficient photodecarboxylation reactions. These are applied in synthesizing macrocyclic compounds and bioactive addition adducts. Their mild reaction conditions make them attractive for green chemistry applications, and they've been successfully used in novel photoreactor devices, including continuous flow reactors (Mumtaz, Robertson, & Oelgemöller, 2018).
Photoinitiated Domino Reactions
Phthalimides like N-(adamantyl)phthalimides undergo photochemical reactions upon direct irradiation, leading to new products through domino reactions. These reactions, involving intramolecular gamma-H abstractions, are pivotal in creating complex molecular structures and have implications in material science and medicinal chemistry (Horvat et al., 2009).
Solubility and Thermodynamics
The solubility and thermodynamics of phthalimide derivatives, including N-substituted ones, are crucial for their application in various solvents. Understanding these properties helps in the development of more efficient and targeted pharmaceuticals and chemicals. Studies on 3-chloro-N-phenyl-phthalimide, for instance, provide insights into preferential solvation in different solvent mixtures (Aldana et al., 2016).
Catalytic Applications
The catalytic hydrogenation of phthalimide and its derivatives, such as the conversion into isoindolin-1-one, is significant in chemical synthesis. Understanding the effects of trifluoroacetic acid and iron(II) sulphate in promoting these reactions expands the utility of these compounds in industrial processes (McAlees, McCrindle, & Sneddon, 1977).
Nonlinear Optical and Piezoelectric Properties
Chiral phthalimides have shown significant nonlinear optical and piezoelectric properties, making them potential candidates for applications in electronics and material science. The investigation of their hyperpolarizability and second-harmonic generation response opens avenues in developing new materials with unique electrical properties (Singh et al., 2013).
Safety And Hazards
- Phthalimide is harmful to aquatic life .
- Avoid release to the environment.
- Wash hands after handling.
- Store away from incompatible materials.
Future Directions
- Recent methodologies have been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .
- Further research could explore novel synthetic routes and applications for phthalimides.
I hope this comprehensive analysis covers all the requested aspects! Let me know if you need further details or have any other questions.
properties
IUPAC Name |
S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSBRSBDZXURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408586 | |
Record name | N-(-3-Acetylthiopropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(-3-Acetylthiopropyl)phthalimide | |
CAS RN |
221218-66-2 | |
Record name | N-(-3-Acetylthiopropyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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